molecular formula C13H14BrN3O3 B5246709 N-(4-bromophenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide

N-(4-bromophenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide

Cat. No.: B5246709
M. Wt: 340.17 g/mol
InChI Key: DEQTXYOBBWGLMS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group attached to an imidazolidinyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the acylation of the imidazolidinone ring with an acyl chloride or anhydride.

    Bromination: The final step is the bromination of the phenyl ring, which can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction reactions: The carbonyl groups in the imidazolidinone ring can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the imidazolidinone ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide
  • N-(4-fluorophenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide
  • N-(4-methylphenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological systems compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3/c1-13(2)11(19)17(12(20)16-13)7-10(18)15-9-5-3-8(14)4-6-9/h3-6H,7H2,1-2H3,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQTXYOBBWGLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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